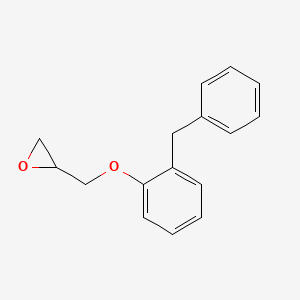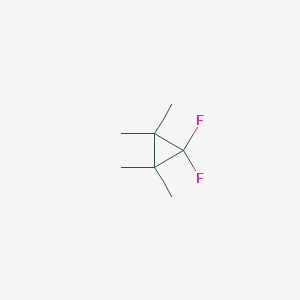
1,1-Difluoro-2,2,3,3-tetramethylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-2,2,3,3-tetramethylcyclopropane is a chemical compound with the molecular formula C7H12F2 It is characterized by the presence of two fluorine atoms and four methyl groups attached to a cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-2,2,3,3-tetramethylcyclopropane can be synthesized through several methods. One common approach involves the reaction of 2,2-difluorostyrenes with specific reagents under controlled conditions. For instance, the reaction of 2,2-difluorostyrenes in diglyme at 180°C can yield 1-aryl-2,2,3,3-tetrafluorocyclopropane as a primary product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Difluoro-2,2,3,3-tetramethylcyclopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the fluorine atoms or other parts of the molecule.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-2,2,3,3-tetramethylcyclopropane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique structure makes it a useful probe in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,1-difluoro-2,2,3,3-tetramethylcyclopropane exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms and cyclopropane ring contribute to its reactivity and stability, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- 1,1-Difluoro-2,2,3,3-tetramethylcyclopropane
- 1,1-Dichloro-2,2,3,3-tetramethylcyclopropane
- This compound
Uniqueness: this compound is unique due to its specific arrangement of fluorine and methyl groups on the cyclopropane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
823-25-6 |
|---|---|
Molekularformel |
C7H12F2 |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
1,1-difluoro-2,2,3,3-tetramethylcyclopropane |
InChI |
InChI=1S/C7H12F2/c1-5(2)6(3,4)7(5,8)9/h1-4H3 |
InChI-Schlüssel |
LMSFYDRALMLFNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(F)F)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


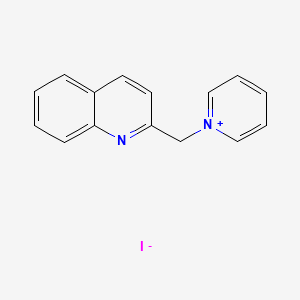
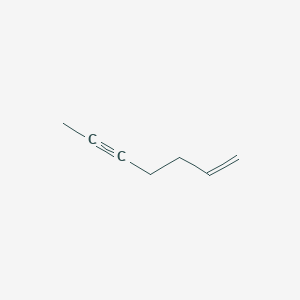
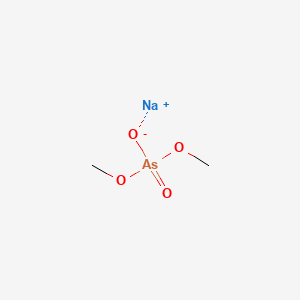
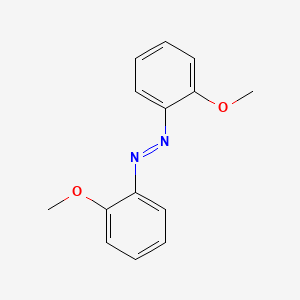
![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)
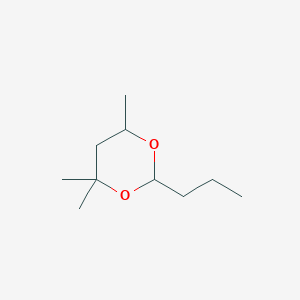
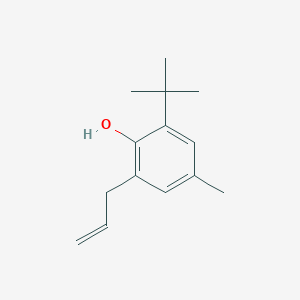
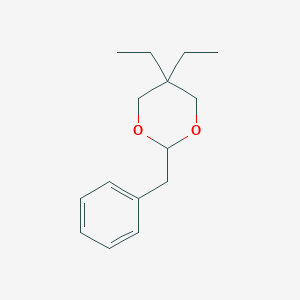
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
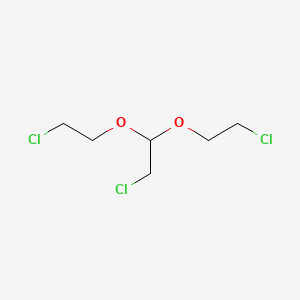
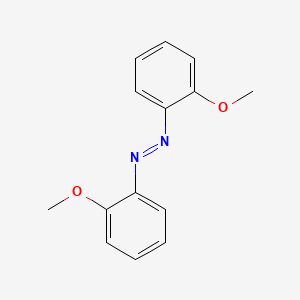
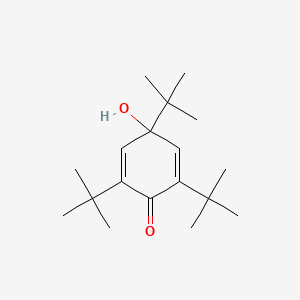
![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
